Home > Products > Screening Compounds P134576 > Anabaenopeptilide 90B
Anabaenopeptilide 90B -

Anabaenopeptilide 90B

Catalog Number: EVT-1592339
CAS Number:
Molecular Formula: C45H61ClN8O14
Molecular Weight: 973.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Anabaenopeptilide 90B is a cyclodepsipeptide.
Overview

Anabaenopeptilide 90B is a cyclic depsipeptide produced by the cyanobacterium Anabaena strain 90. This compound is part of a group of bioactive peptides that exhibit various biological activities, including potential toxicity. Anabaenopeptilide 90B, along with its analogs, has garnered interest due to its structural uniqueness and the implications for ecological and biotechnological applications.

Source

Anabaenopeptilide 90B is synthesized by Anabaena strain 90, which is known for producing several other toxic compounds, including microcystins and anabaenopeptins. The biosynthesis of Anabaenopeptilide 90B involves a gene cluster that encodes peptide synthetases specifically responsible for its production .

Classification

Anabaenopeptilide 90B falls under the classification of cyclic depsipeptides. These compounds are characterized by their cyclic structure and the presence of both amide and ester linkages in their backbone. They are part of a broader category of natural products known for their diverse biological activities, particularly in cyanobacteria.

Synthesis Analysis

Methods

The synthesis of Anabaenopeptilide 90B is carried out through non-ribosomal peptide synthetase pathways. The gene cluster responsible for its biosynthesis includes multiple genes that encode different modules for the assembly of amino acids into the final peptide structure. Specifically, four genes (apdA, apdB, apdC, and apdD) have been identified, which contain domains that facilitate the activation and formation of peptide bonds among seven L-amino acids .

Technical Details

The process begins with the activation of amino acid substrates, which are then assembled into the cyclic structure via a series of enzymatic reactions involving condensation and cyclization steps. The presence of methyltransferase-like domains within these synthetases suggests additional modifications may occur during synthesis .

Molecular Structure Analysis

Structure

Anabaenopeptilide 90B features a cyclic structure composed of a six-amino-acid ring with an exocyclic side chain. The specific sequence and arrangement of amino acids contribute to its biological activity and toxicity. While detailed structural data is limited, it shares similarities with other known cyclic peptides in terms of its ring formation and side-chain characteristics .

Data

Chemical Reactions Analysis

Reactions

The biosynthetic pathway for Anabaenopeptilide 90B involves several key reactions:

  • Condensation Reactions: These reactions form peptide bonds between activated amino acids.
  • Cyclization: The linear peptide is cyclized to form the characteristic ring structure.
  • Post-translational Modifications: Potential modifications such as methylation may occur during or after synthesis.

Technical Details

The precise enzymatic mechanisms involved in these reactions are still under investigation but likely involve complex interactions between various peptide synthetase modules within the gene cluster .

Mechanism of Action

Process

Anabaenopeptilide 90B exhibits inhibitory activity against certain enzymes such as phosphatases and proteases. This activity may relate to its potential toxicity towards aquatic organisms, impacting food webs and ecosystem health . The exact mechanism by which it exerts these effects remains an area for further research.

Data

Studies have shown that similar cyclic peptides can disrupt cellular processes by inhibiting critical enzymes involved in protein metabolism, leading to toxic outcomes in susceptible organisms .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented for Anabaenopeptilide 90B, compounds in this class typically exhibit varying degrees of solubility in organic solvents due to their complex structures.

Chemical Properties

The chemical properties include stability under various environmental conditions, susceptibility to hydrolysis, and potential interactions with other biomolecules. These properties influence both its ecological impact and potential applications in biotechnology .

Applications

Scientific Uses

Anabaenopeptilide 90B has potential applications in several scientific fields:

  • Ecotoxicology: Understanding its effects on aquatic ecosystems can inform environmental monitoring and management practices.
  • Pharmaceutical Research: Its bioactive properties make it a candidate for further exploration in drug development, particularly for therapeutic agents targeting protease-related diseases.
  • Biotechnology: The mechanisms underlying its biosynthesis could be harnessed for producing novel peptides with desirable properties through synthetic biology approaches .
Biosynthesis and Genetic Regulation of Anabaenopeptilide 90B

Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

Modular Organization of apdA, apdB, and apdD Genes

The biosynthesis of Anabaenopeptilide 90B in Anabaena sp. strain 90 is governed by a dedicated NRPS gene cluster spanning ~29 kb, comprising four core genes (apdA, apdB, apdC, and apdD). The synthetase exhibits a modular architecture where apdA encodes two modules, apdB encodes four modules, and apdD encodes one module, totaling seven modules that activate and incorporate each amino acid residue of the heptadepsipeptide [4] [8]. This modular design follows the colinearity rule of NRPS systems, where each module corresponds to a specific amino acid position in the final peptide structure. The initiation module in apdA uniquely contains a formyltransferase-like domain, suggesting N-formylation of the starting amino acid as the first biosynthetic step [4].

Table 1: Modular Organization of Anabaenopeptilide 90B NRPS

GeneModules EncodedDomains per ModuleFunction
apdAModule 1Formyltransferase, A, PCPFormylation and activation of starter amino acid
Module 2C, A, E, PCPActivation and epimerization of second residue
apdBModule 3C, A, PCPCondensation and activation of third residue
Module 4C, A, PCPCondensation and activation of fourth residue
Module 5C, A, MT, PCPActivation and N-methylation of fifth residue
Module 6C, A, MT, PCPActivation and N-methylation of sixth residue
apdDModule 7C, A, TEActivation of seventh residue and cyclorelease

Role of Methyltransferase and Halogenase Domains in Modifications

Two specialized tailoring domains embedded within the NRPS machinery mediate critical modifications:

  • Methyltransferase (MT) domains: Integrated into modules 5 and 6 of apdB, these domains catalyze N-methylation of the fifth and sixth amino acid residues (e.g., N-Me-Ala or N-Me-Hty). This modification enhances peptide stability and bioactivity by reducing proteolytic susceptibility [4].
  • Halogenase domain: The apdC gene, situated between modules 6 and 7, encodes a flavin-dependent halogenase unrelated to the NRPS core structure. This enzyme chlorinates the cyclic peptide core, likely modifying aromatic side chains (e.g., tyrosine or homotyrosine), a rarity in depsipeptide biosynthesis [4].

Co-Linearity Between Gene Modules and Peptide Assembly

The sequential action of NRPS modules strictly mirrors the peptide sequence of Anabaenopeptilide 90B. Domain phylogeny and ATP-PPi exchange assays confirm substrate specificity:

  • Module 1 (A-domain): Activates hydrophobic residues (e.g., Ile, Val)
  • Module 2 (A-domain): Activates lysine with subsequent epimerization to D-Lys
  • Modules 5–6 (MT domains): N-methylate Ala/Hty residues [4] [8].The thioesterase (TE) domain in apdD cyclizes the linear heptapeptide via ester bond formation between the C-terminal carboxyl group and a side-chain hydroxyl, releasing the mature cyclic depsipeptide [4].

Regulatory Mechanisms of Anabaenopeptilide Operons

Transcriptional Activation Under Environmental Stressors

Anabaenopeptilide production is dynamically regulated by environmental cues. Experiments with Anabaena strain 90 wild-type (WT) revealed:

  • Light intensity: Maximal apd transcription occurs at moderate light (23 μmol m⁻² s⁻¹), with suppression under high irradiance (>50 μmol m⁻² s⁻¹) [6].
  • Phosphate availability: Concentrations >100 μg L⁻¹ induce operon expression, peaking at 2,600 μg L⁻¹. Under phosphorus depletion, phosphatase exoenzyme activity inversely correlates with peptide synthesis [2] [6].

Table 2: Environmental Regulation of Anabaenopeptilide 90B Biosynthesis

FactorOptimal ConditionTranscript Level ChangePeptide Yield (μg/mg DW)
Light intensity23 μmol m⁻² s⁻¹4.5-fold increase0.86 ± 0.12
Phosphate2,600 μg L⁻¹3.8-fold increase0.92 ± 0.15
Nitrogen sourceN₂-fixing conditions2.1-fold increase0.78 ± 0.10

Post-Translational Modifications and Precursor Channeling

Beyond transcriptional control, biosynthesis efficiency depends on:

  • 4'-Phosphopantetheinylation: Essential for converting apo-synthetases to holo-enzymes by attaching cofactors to PCP domains, enabling intermodule substrate shuttling [4].
  • Precursor channeling: The NRPS megacomplex spatially organizes amino acid activation, methylation, and cyclization, minimizing intermediate diffusion. This is evidenced by the co-purification of ApdA–ApdD proteins [4].

Mutagenesis Studies on Biosynthetic Pathways

Insertional Inactivation of apdA and Phenotypic Effects

Insertional disruption of apdA via chloramphenicol resistance cassette (ΔapdA::CmR) abolished Anabaenopeptilide 90A/B production, confirmed by LC-MS/MS. The mutant exhibited:

  • No growth defect under optimal conditions
  • Reduced fitness in co-cultures with grazers (e.g., Daphnia magna), suggesting ecological role in predator defense [4] [6].Genetic complementation with intact apdA restored peptide production, confirming gene essentiality [4].

Compensatory Production of Co-Occurring Peptides in Mutants

In ΔapdA mutants, metabolic reprogramming occurs:

  • Microcystins: Increased 1.6-fold (1.0 vs. 0.86 μg/mg DW in WT)
  • Anabaenopeptins: Increased 2.5-fold (0.59 vs. 0.24 μg/mg DW in WT) [2] [6].This suggests functional redundancy where non-target peptides compensate for the loss of Anabaenopeptilides, potentially maintaining cellular homeostasis or ecological interactions [6].

Table 3: Peptides Co-produced with Anabaenopeptilide 90B in Anabaena sp. 90

Compound ClassExample VariantsBiosynthetic Gene ClusterConcentration in WT (μg/mg DW)Concentration in ΔapdA mutant (μg/mg DW)
Anabaenopeptilides90A, 90BapdABCD0.86 ± 0.12Not detected
MicrocystinsLR, RR, d-Asp³-LRmcyABCDE0.86 ± 0.101.00 ± 0.14
AnabaenopeptinsA, B, CaptABCDE0.24 ± 0.050.59 ± 0.08

Properties

Product Name

Anabaenopeptilide 90B

IUPAC Name

N-[8-butan-2-yl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-(1-hydroxyethyl)-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-formamidopentanediamide

Molecular Formula

C45H61ClN8O14

Molecular Weight

973.5 g/mol

InChI

InChI=1S/C45H61ClN8O14/c1-6-22(2)36-45(67)68-24(4)37(52-39(61)29(48-21-55)14-17-34(47)59)42(64)49-30(13-9-25-7-11-27(57)12-8-25)40(62)50-31-15-18-35(60)54(43(31)65)38(23(3)56)44(66)53(5)32(41(63)51-36)20-26-10-16-33(58)28(46)19-26/h7-8,10-12,16,19,21-24,29-32,35-38,56-58,60H,6,9,13-15,17-18,20H2,1-5H3,(H2,47,59)(H,48,55)(H,49,64)(H,50,62)(H,51,63)(H,52,61)

InChI Key

HVJQTJPQRUVUKC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)O)O)CCC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.